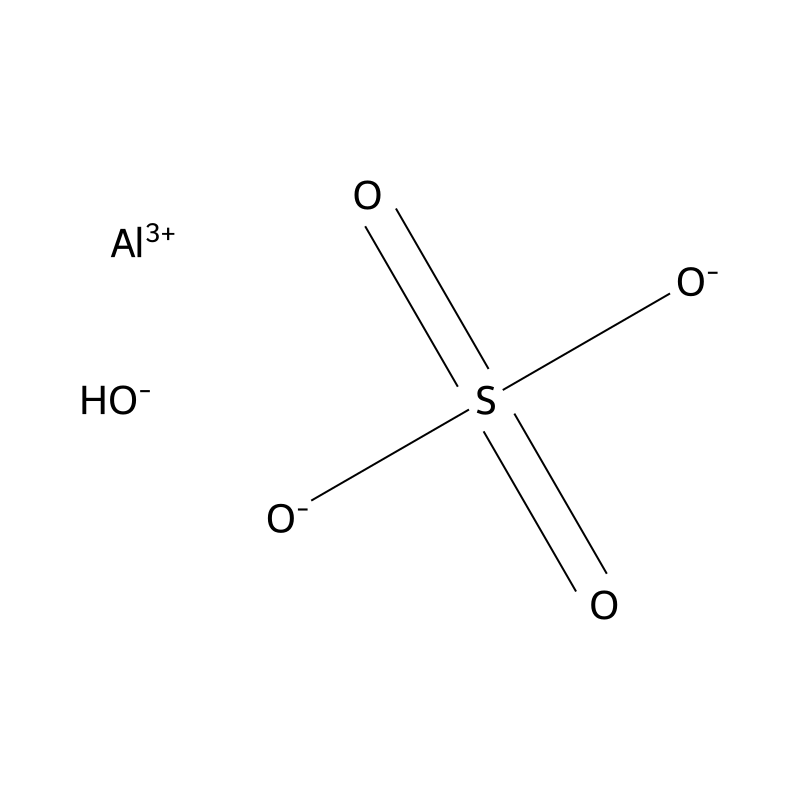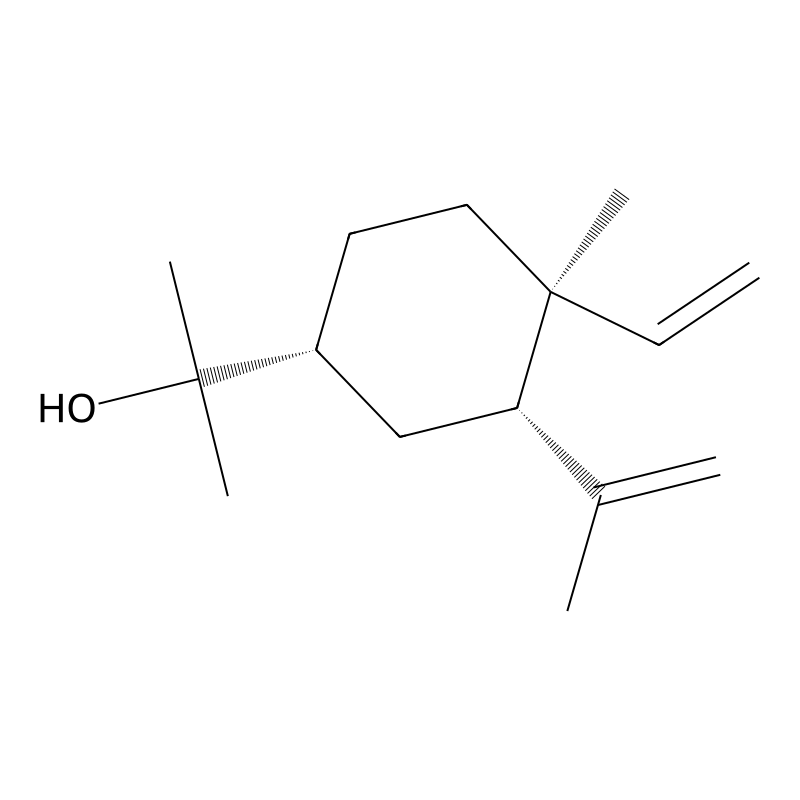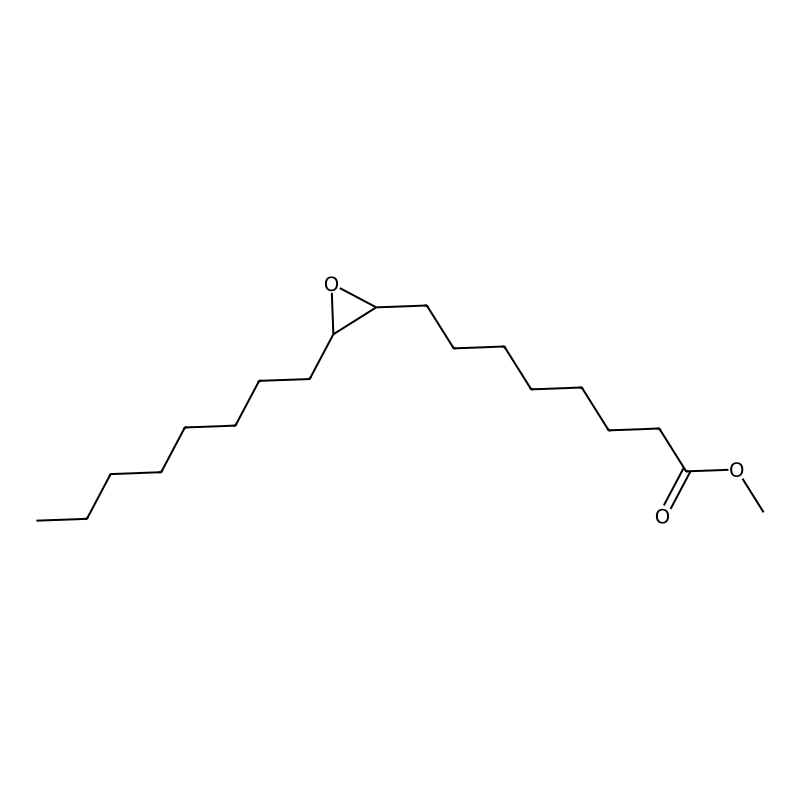Aluminum hydroxide sulfate (Al(OH)(SO4))

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Water Treatment:
- Coagulant: One of the most established applications of aluminum hydroxide sulfate is in water treatment. It acts as a coagulant, attracting suspended particles like dirt, organic matter, and microorganisms. These particles clump together and settle out, allowing for cleaner water.
Environmental Science:
- Adsorbent: Research suggests aluminum hydroxide sulfate can be used as an adsorbent for various pollutants. This means it can bind to and remove contaminants like heavy metals, dyes, and phosphate ions from water and wastewater.
Materials Science:
- Flame Retardant: Studies are exploring the potential of aluminum hydroxide sulfate as a flame retardant for polymers and textiles. When exposed to high temperatures, it releases water vapor which can help cool the material and slow down burning.
Biomedical Research:
Aluminum hydroxide sulfate, with the chemical formula Al(OH)(SO₄), is a compound that combines aluminum, hydroxide, and sulfate ions. This compound is often encountered in various industrial and laboratory contexts. Aluminum hydroxide sulfate can be seen as a derivative of aluminum hydroxide, where one hydroxyl group is replaced by a sulfate group. It typically appears as a white crystalline solid and is soluble in water, exhibiting amphoteric properties—meaning it can react with both acids and bases.
- Formation from Aluminum Hydroxide and Sulfuric Acid:
The reaction between aluminum hydroxide and sulfuric acid produces aluminum sulfate and water:This is a double displacement reaction where aluminum hydroxide displaces hydrogen ions from sulfuric acid to form aluminum sulfate and water . - Decomposition:
When heated, aluminum hydroxide sulfate may decompose to form aluminum oxide and sulfur trioxide:
Aluminum hydroxide sulfate can be synthesized through various methods:
- Neutralization Reaction:
By reacting aluminum hydroxide with sulfuric acid, aluminum hydroxide sulfate can be formed directly as shown in the chemical reaction above. - Hydrothermal Synthesis:
In a controlled hydrothermal environment, aluminum salts can react with sulfur-containing compounds under elevated temperatures and pressures to yield aluminum hydroxide sulfate. - Precipitation Method:
Mixing solutions of aluminum salts with alkaline solutions can precipitate out aluminum hydroxide sulfate under specific pH conditions.
Aluminum hydroxide sulfate has several applications across different fields:
- Water Treatment: It is used as a coagulant in water purification processes.
- Pharmaceuticals: Employed in antacid formulations to relieve symptoms of indigestion.
- Cosmetics: Used as an astringent and thickening agent in various cosmetic products.
- Food Industry: Acts as a food additive for stabilizing emulsions.
Studies on the interactions of aluminum hydroxide sulfate with other compounds have revealed its complex behavior in various environments:
- With Acids: It readily reacts with strong acids to release aluminum ions.
- With Bases: Exhibits amphoteric behavior by reacting with strong bases to form soluble aluminate complexes.
- Biological Interactions: Research indicates that it may interact with biological membranes, affecting cellular processes.
Aluminum hydroxide sulfate shares similarities with several other compounds, particularly those containing aluminum and sulfate ions. Here are some comparable compounds:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Aluminum Hydroxide | Al(OH)₃ | Commonly used as an antacid; forms gels in aqueous solutions. |
| Aluminum Sulfate | Al₂(SO₄)₃ | Used extensively in water treatment; forms hydrates easily. |
| Sodium Aluminum Sulfate | NaAl(SO₄)₂·12H₂O | Known as soda alum; used in baking and water purification. |
| Potassium Aluminum Sulfate | KAl(SO₄)₂·12H₂O | Commonly referred to as potash alum; used in food processing. |
Uniqueness of Aluminum Hydroxide Sulfate
Aluminum hydroxide sulfate's uniqueness lies in its dual functionality as both a source of aluminum ions and a means of providing sulfate ions in reactions. Its amphoteric nature allows it to participate effectively in diverse chemical environments, distinguishing it from other similar compounds that may exhibit more limited reactivity or solubility characteristics.
Mechanochemical Synthesis Routes
Mechanochemical synthesis represents an environmentally sustainable approach to producing aluminum hydroxide sulfate with minimal solvent use. This green chemistry method involves the mechanical activation of solid reactants through grinding or milling processes, inducing chemical reactions through mechanical energy rather than thermal energy.
Key Mechanochemical Protocols
The mechanochemical synthesis of aluminum compounds typically involves high-energy ball milling of aluminum-containing precursors with appropriate reactants. Research has demonstrated that aluminum sulfate octadecahydrate (Al2(SO4)3·18H2O) serves as an effective precursor for these reactions. The process generally follows these steps:
- Initial milling of precursors (e.g., aluminum sulfate) with alkaline agents like sodium hydroxide
- Formation of intermediate aluminum hydroxide species
- Controlled reaction with sulfate sources to produce aluminum hydroxide sulfate
The mechanochemical reaction can be represented by:
Al2(SO4)3·18H2O + controlled NaOH → Al(OH)(SO4) + byproducts
Process Parameters and Optimization
Several key parameters significantly influence the efficiency of mechanochemical synthesis:
Comparative studies of different aluminum precursors have shown that aluminum sulfate octadecahydrate is particularly effective for mechanochemical synthesis of aluminum-containing compounds, offering superior conversion rates compared to alternatives like aluminum hydroxide or aluminum nitrate.
Liquid-assisted grinding (LAG) has proven especially beneficial, with studies demonstrating that small amounts of liquid additives like N,N-dimethylformamide (DMF) or water can significantly enhance reactivity and improve the crystallinity of the final product.
Hydrothermal Precipitation Techniques
Hydrothermal precipitation represents a powerful approach for synthesizing aluminum hydroxide sulfate, offering precise control over particle size, crystallinity, and morphology. This method leverages elevated temperatures and pressures to facilitate controlled precipitation from aqueous solutions.
Fundamental Hydrothermal Approaches
The hydrothermal precipitation of aluminum hydroxide sulfate typically involves the following stages:
- Preparation of aluminum-containing precursor solutions
- Controlled precipitation under hydrothermal conditions
- Aging and crystallization of the precipitated material
- Post-treatment to achieve desired composition
A common hydrothermal route involves the precipitation of aluminum hydroxide from aluminum salt solutions, followed by controlled sulfation. Research has shown that precipitation of hydrated aluminas from sodium aluminate liquor is strongly dependent on the aluminum-to-caustic ratio (A/C), which directly influences the degree of supersaturation.
The hydrothermal hydrolysis of aluminum(3+) in aqueous solutions can be represented as:
Al³⁺ + nH₂O → Al(OH)ₙ³⁻ⁿ + nH⁺
Process Variables and Optimization
Several key variables influence the hydrothermal precipitation of aluminum hydroxide sulfate:
Research has demonstrated that controlling these parameters allows for tailoring of the product characteristics, including particle size, morphology, and degree of crystallinity.
Electrochemical Dissolution Approaches
Electrochemical dissolution represents an innovative approach for synthesizing aluminum hydroxide sulfate by leveraging the controlled oxidation of aluminum electrodes in electrolyte solutions containing sulfate ions.
Electrochemical Process Fundamentals
In a typical electrochemical synthesis setup, aluminum electrodes are immersed in an electrolyte solution containing sulfate ions, and an electric current is applied. Despite aluminum having a very negative potential in sulfuric acid and neutral media, it can be effectively dissolved when subjected to specific electrical conditions, such as polarization by alternating current.
The key electrochemical reactions include:
- Anodic half-period: Al - 3e → Al³⁺ (E⁰ = -1.662 V)
- Cathodic half-period: 2H₂O + 2e⁻ → H₂ + 2OH⁻
- Solution reaction: Al³⁺ + 3OH⁻ → Al(OH)₃
- Sulfate incorporation: Al(OH)₃ + SO₄²⁻ → Al(OH)(SO₄) + 2OH⁻
Key Parameters Influencing Electrochemical Synthesis
Experimental studies have identified several critical parameters that significantly impact the electrochemical synthesis of aluminum compounds:
Electrochemical approaches typically yield dispersed aluminum hydroxide particles with sizes ranging from 80-90 nm, as confirmed by X-ray diffraction and electron microscopy analyses. The particle size and morphology can be further controlled by adjusting the electrochemical parameters.
Sol-Gel Processing with Sulfate Precursors
Sol-gel processing represents a versatile wet-chemical approach for synthesizing aluminum hydroxide sulfate, particularly valuable for producing nanostructured materials with controlled properties.
Sol-Gel Synthesis Methodology
The sol-gel synthesis of aluminum hydroxide sulfate typically involves:
- Preparation of a solution (sol) containing aluminum sulfate precursors
- Controlled hydrolysis and condensation reactions
- Gel formation through polymerization of hydrolyzed species
- Aging, drying, and potential thermal treatment to achieve desired properties
A common approach utilizes homogeneous precipitation methods with aluminum sulfate as the primary precursor. Research has shown that aluminum sulfate exhibits significant changes in pH (from 2.5 to 7.0) within approximately 100 minutes during the sol-gel process, which is considerably faster than other aluminum salt precursors like aluminum nitrate or aluminum chloride.
The homogeneous precipitation can be facilitated using urea, which decomposes slowly in water to generate hydroxide ions:
NH₂CONH₂ + 3H₂O → 2NH₄⁺ + 2OH⁻ + CO₂
This gradual pH increase promotes uniform nucleation and growth of aluminum hydroxide particles, which can then incorporate sulfate ions to form aluminum hydroxide sulfate.
Advantages and Process Optimization
The sol-gel method offers several distinct advantages for aluminum hydroxide sulfate synthesis:
Process optimization factors include:
- pH control: Critical for controlling hydrolysis and condensation rates
- Water/precursor ratio: Affects the kinetics of hydrolysis
- Aging conditions: Influence crystallinity and particle characteristics
- Drying method: Impacts the final texture and surface area
Research has demonstrated that controlling these parameters allows tailoring of aluminum hydroxide sulfate properties for specific applications.
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 68 of 184 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 116 of 184 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive
Other CAS
1332-73-6








